Stereochemical Identity vs. Racemic Mixture: Biological Consequence
The target compound is the single (1S,2R) enantiomer required to construct the bioactive C13 side‑chain of paclitaxel. Racemic (2RS,3RS)‑3‑benzoylamino‑3‑phenyl‑propane‑1,2‑diol lacks the defined stereochemistry necessary for tubulin binding, as extensive SAR studies have demonstrated that the (2R,3S) side‑chain configuration (equivalent to 1S,2R after carbonyl reduction) is critical for microtubule stabilisation [1][2]. Where enantiomeric composition is not explicitly certified, procurement of the racemate introduces a risk of inactive or antagonistic material in biological assays.
| Evidence Dimension | Enantiomeric identity |
|---|---|
| Target Compound Data | (1S,2R) single enantiomer |
| Comparator Or Baseline | (2RS,3RS) racemic mixture (often listed under the same CAS by some suppliers) |
| Quantified Difference | Not quantified in head‑to‑head assays; activity loss for the incorrect enantiomer is documented at the taxane level |
| Conditions | Taxane side‑chain SAR; tubulin polymerisation assays (literature) |
Why This Matters
For synthesis of bioactive taxane conjugates, enantiomeric purity is non‑negotiable; racemic material cannot be directly substituted without compromising biological readouts.
- [1] Kingston DGI. Recent advances in the chemistry of taxol. J. Nat. Prod. 2000, 63, 726‑734. View Source
- [2] Lee D, Kim MJ. Lipase‑catalysed transesterification as a practical route to homochiral syn‑1,2‑diols. The synthesis of the taxol side chain. Tetrahedron Lett. 1998, 39, 2163‑2166. View Source
